molecular formula C16H16O2S B4645398 1-(4-methoxyphenyl)-2-[(4-methylphenyl)thio]ethanone

1-(4-methoxyphenyl)-2-[(4-methylphenyl)thio]ethanone

Cat. No. B4645398
M. Wt: 272.4 g/mol
InChI Key: QADYOUIDBBEQLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxyphenyl)-2-[(4-methylphenyl)thio]ethanone is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known by its chemical formula, C16H16O2S, and is commonly referred to as PMT.

Mechanism of Action

The mechanism of action of PMT is not well understood, but it is believed to act as a thioether by binding to sulfur-containing amino acids in proteins. This binding can affect the function of the proteins and lead to changes in cellular processes.
Biochemical and Physiological Effects:
Studies have shown that PMT can have a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory effects, and potential anti-cancer properties. PMT has also been shown to have effects on the cardiovascular system, with studies suggesting that it may have potential as a treatment for hypertension.

Advantages and Limitations for Lab Experiments

One advantage of using PMT in lab experiments is that it is relatively easy to synthesize and purify. Additionally, PMT has a long shelf life and is stable under a range of conditions. However, one limitation of using PMT is that its mechanism of action is not well understood, which can make it difficult to interpret results from experiments.

Future Directions

There are several potential future directions for research on PMT. One area of interest is in the development of new synthetic methods for PMT and related compounds. Additionally, further studies are needed to better understand the mechanism of action of PMT and its potential applications in medicine and other fields. Finally, there is potential for the use of PMT in the development of new materials, such as polymers and coatings.

Scientific Research Applications

PMT has been used in various scientific research applications, including as a precursor for the synthesis of other compounds, as a reagent in organic chemistry reactions, and as a tool for studying the biochemical and physiological effects of thioethers.

properties

IUPAC Name

1-(4-methoxyphenyl)-2-(4-methylphenyl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2S/c1-12-3-9-15(10-4-12)19-11-16(17)13-5-7-14(18-2)8-6-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADYOUIDBBEQLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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